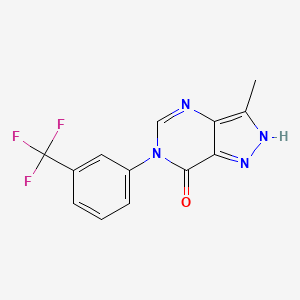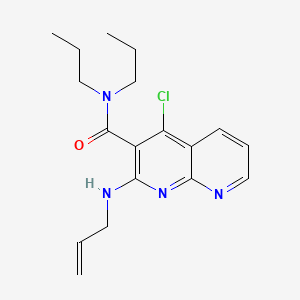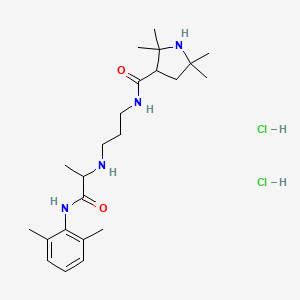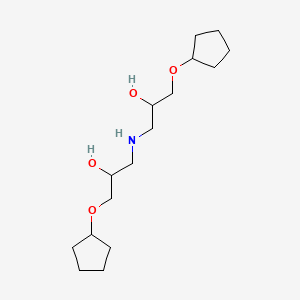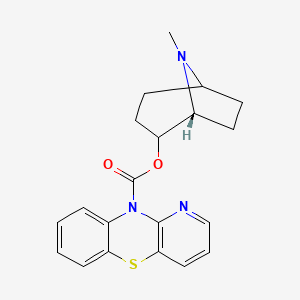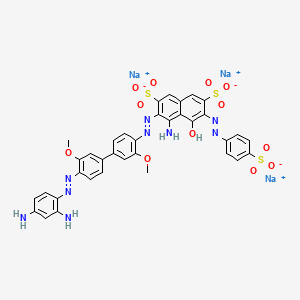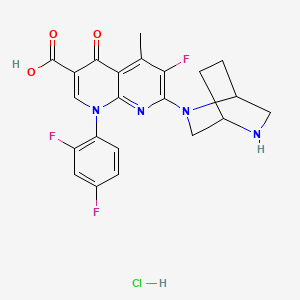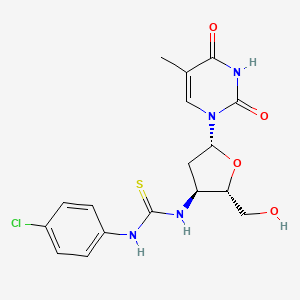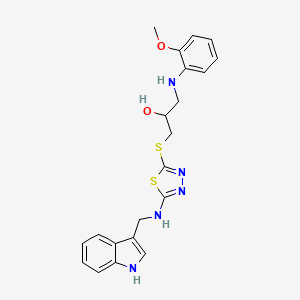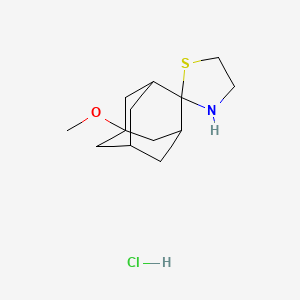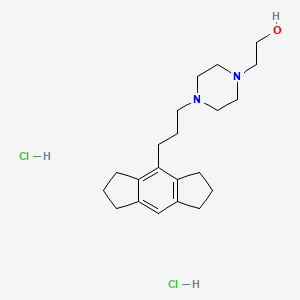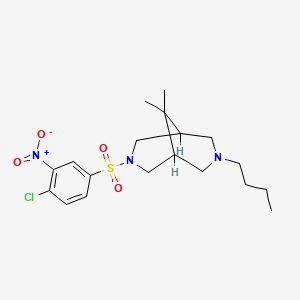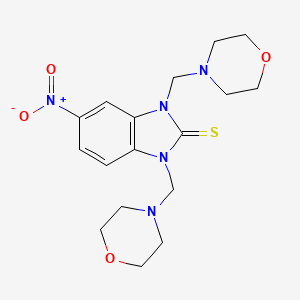
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is a complex organic compound with the molecular formula C17H24N4O2S This compound is known for its unique chemical structure, which includes a benzimidazole core, a thione group, and morpholinylmethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- typically involves multiple steps. One common method includes the reaction of benzimidazole with thiourea under acidic conditions to form the benzimidazole-2-thione core. Subsequent alkylation with morpholine derivatives introduces the morpholinylmethyl groups. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The morpholinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted benzimidazole derivatives.
科学研究应用
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Benzimidazole-2-thione derivatives: Compounds with similar core structures but different substituents.
Morpholinylmethyl-substituted compounds: Compounds with morpholinylmethyl groups attached to different core structures.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is unique due to the combination of its benzimidazole core, thione group, and morpholinylmethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
112094-14-1 |
|---|---|
分子式 |
C17H23N5O4S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1,3-bis(morpholin-4-ylmethyl)-5-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)14-1-2-15-16(11-14)21(13-19-5-9-26-10-6-19)17(27)20(15)12-18-3-7-25-8-4-18/h1-2,11H,3-10,12-13H2 |
InChI 键 |
QKBMIQDTIYFJDT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


